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Compound of Interest

Compound Name: 2-Amino-3-ethoxybenzoic acid

CAS No.: 1015689-38-9

Cat. No.: B3071921 Get Quote

In the realm of chemical and pharmaceutical development, a comprehensive understanding of

a compound's solubility is a cornerstone for successful formulation, purification, and process

design. This guide addresses the solubility of 2-Amino-3-ethoxybenzoic acid. It must be

noted at the outset that specific, publicly available experimental solubility data for 2-Amino-3-
ethoxybenzoic acid is limited. This is not an uncommon scenario for novel or specialized

chemical entities.

However, the absence of direct data does not preclude a robust scientific analysis. By

examining the solubility profiles of structurally similar analogs, we can construct a highly

predictive and scientifically grounded understanding of its expected behavior. This guide,

therefore, leverages data from close analogs—notably 2-Amino-3-methylbenzoic acid and 2-

ethoxybenzoic acid—to provide a detailed and actionable framework for researchers. We will

explore the foundational physicochemical properties of the target molecule, present relevant

analog data, detail a rigorous experimental protocol for solubility determination, and discuss the

intermolecular forces governing its solubility.

Physicochemical Profile of 2-Amino-3-
ethoxybenzoic Acid
To understand solubility, we must first understand the molecule itself. 2-Amino-3-
ethoxybenzoic acid is a substituted benzoic acid derivative. Its structure, featuring a
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carboxylic acid group, an amino group, and an ethoxy group on a benzene ring, dictates its

physicochemical properties and, consequently, its interaction with various solvents.

Key Structural Features:

Carboxylic Acid Group (-COOH): A polar group capable of acting as both a hydrogen bond

donor and acceptor. It imparts acidic properties to the molecule.

Amino Group (-NH₂): A polar, basic group that is also a strong hydrogen bond donor and

acceptor.

Ethoxy Group (-OCH₂CH₃): An ether linkage that can act as a hydrogen bond acceptor.

While the alkyl chain is nonpolar, the oxygen atom adds a degree of polarity.

Benzene Ring: A nonpolar, aromatic backbone.

The interplay of these functional groups results in a molecule with both polar and nonpolar

characteristics, suggesting it will exhibit solubility in a range of organic solvents, particularly

those with hydrogen-bonding capabilities.

Table 1: Predicted Physicochemical Properties of 2-Amino-3-ethoxybenzoic Acid and

Related Analogs

Property
2-Amino-3-
ethoxybenzoic acid
(Target)

2-Amino-3-
methylbenzoic acid
(Analog)

2-Ethoxybenzoic
acid (Analog)

Molecular Formula C₉H₁₁NO₃ C₈H₉NO₂ C₉H₁₀O₃

Molecular Weight 181.19 g/mol 151.16 g/mol 166.17 g/mol [1]

XLogP3 (Predicted) 1.4 1.6 2.0[1]

Hydrogen Bond

Donors
2 2 1[1]

Hydrogen Bond

Acceptors
4 3 3[1]

Melting Point Not Available 175 °C (decomposes) 19.3-19.5 °C
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Note: Properties for the target compound are computed estimates. XLogP3 is a measure of

lipophilicity; higher values indicate lower water solubility.

Solubility Profile: Insights from Structural Analogs
The most direct structural analog with available, comprehensive solubility data is 2-Amino-3-

methylbenzoic acid. The replacement of a methyl group with an ethoxy group is not expected to

dramatically alter the relative order of solubility across different solvent classes, making this a

valuable dataset for our analysis.

A study on 2-Amino-3-methylbenzoic acid determined its solubility in twelve pure solvents at

temperatures ranging from 278.15 K to 318.15 K using an isothermal saturation method.[2] The

mole fraction solubility was found to increase with temperature in all cases.[2]

Table 2: Experimental Mole Fraction Solubility (x₁) of 2-Amino-3-methylbenzoic Acid at 298.15

K (25 °C)
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Solvent Solvent Class
Mole Fraction (x₁) x
10³

Predicted Solubility
for 2-Amino-3-
ethoxybenzoic acid

1,4-Dioxane Ether 56.12 High

Acetone Ketone 45.18 High

2-Butanone Ketone 35.84 High

Ethyl Acetate Ester 21.01 Moderate to High

Acetonitrile Nitrile 11.02 Moderate

Methanol Polar Protic (Alcohol) 9.98 Moderate

Ethanol Polar Protic (Alcohol) 6.57 Moderate

1-Propanol Polar Protic (Alcohol) 4.86 Moderate

1-Butanol Polar Protic (Alcohol) 3.55 Low to Moderate

2-Propanol Polar Protic (Alcohol) 3.21 Low to Moderate

Toluene Aromatic Hydrocarbon 0.81 Low

Cyclohexane Aliphatic Hydrocarbon 0.04 Very Low / Insoluble

Data extracted and compiled from the study on 2-Amino-3-methylbenzoic acid.[2]

Interpretive Analysis for 2-Amino-3-ethoxybenzoic Acid:
High Solubility Predicted in Polar Aprotic Solvents: Like its methyl analog, 2-Amino-3-
ethoxybenzoic acid is expected to be highly soluble in polar aprotic solvents such as

ketones (acetone, 2-butanone) and ethers (1,4-dioxane). These solvents can effectively

solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds

from the amino and carboxylic acid groups.

Moderate Solubility in Alcohols: Solubility in alcohols (methanol, ethanol, propanol) is

predicted to be moderate. While alcohols are excellent hydrogen bond donors and

acceptors, the energy cost of disrupting the solvent's own extensive hydrogen-bonding

network to accommodate the solute can limit solubility compared to aprotic solvents.
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Low to Very Low Solubility in Nonpolar Solvents: In nonpolar solvents like toluene and

especially cyclohexane, solubility is expected to be very poor. The energy required to break

the strong solute-solute interactions (crystal lattice energy) in the solid 2-Amino-3-
ethoxybenzoic acid is not compensated by weak solute-solvent interactions (van der Waals

forces).

Impact of the Ethoxy Group: The ethoxy group, being slightly larger and more lipophilic than

the methyl group, may marginally increase solubility in less polar solvents and slightly

decrease it in highly polar solvents compared to the methyl analog, but the overall trend is

expected to hold. Data for 2-Ethoxybenzoic acid shows it is soluble in ethanol and ether,

which aligns with these predictions.[3]

Experimental Protocol: Isothermal Solubility
Determination
For researchers requiring precise solubility data for their specific application, direct

experimental measurement is essential. The isothermal saturation method, also known as the

shake-flask method, is a reliable and widely adopted technique.[2]

Principle:
An excess amount of the solid solute (2-Amino-3-ethoxybenzoic acid) is equilibrated with the

solvent of interest at a constant, controlled temperature. Once equilibrium is reached, the

saturated supernatant is carefully separated and its concentration is determined analytically.

Step-by-Step Methodology:
Preparation:

Place a known volume (e.g., 10 mL) of the desired organic solvent into several sealed

glass vials.

Place the vials into a thermostatically controlled shaker bath or incubator set to the target

temperature (e.g., 25 °C, 37 °C). Allow the solvent to thermally equilibrate for at least 1

hour.

Equilibration:
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Add an excess amount of 2-Amino-3-ethoxybenzoic acid to each vial. "Excess" means

enough solid remains undissolved at equilibrium, ensuring saturation.

Seal the vials tightly to prevent solvent evaporation.

Agitate the vials in the shaker bath at a constant speed. The goal is to facilitate dissolution

and reach equilibrium. The required time depends on the compound and solvent but is

typically between 24 and 72 hours. A preliminary time-course experiment is recommended

to determine the point at which the concentration in solution becomes constant.

Sample Separation (Critical Step):

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in

the temperature-controlled bath for several hours to allow the excess solid to settle.

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe. Attach

a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe.

Discard the first few drops to saturate the filter material, then dispense a precise volume of

the filtrate into a clean, tared volumetric flask. This step is crucial to remove any

microscopic undissolved particles, which would artificially inflate the measured solubility.

Analysis:

Immediately weigh the volumetric flask containing the filtrate to determine the mass of the

solution.

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a

vacuum oven at a temperature well below the compound's decomposition point.

Once the solvent is removed, re-weigh the flask to determine the mass of the dissolved 2-
Amino-3-ethoxybenzoic acid.

Alternatively, the concentration of the filtrate can be determined using a validated

analytical technique like HPLC-UV or UV-Vis spectroscopy against a calibration curve.

This is often more accurate, especially for lower solubilities.

Calculation:
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Calculate the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

Self-Validating System:
Time to Equilibrium: Perform measurements at multiple time points (e.g., 24, 48, 72 hours).

The system is at equilibrium when consecutive measurements yield the same concentration.

Reproducibility: Conduct the experiment in triplicate to ensure the precision of the results.

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by

DSC or XRD) to ensure no phase transition or solvate formation has occurred during the

equilibration process.

Visualization of Key Processes
Experimental Workflow Diagram

1. Preparation 2. Equilibration 3. Separation

4. Analysis

5. Result

Solvent in Vial Thermal Equilibration
(Constant T) Add Excess Solute Agitate until

Equilibrium (24-72h) Settle Excess Solid Syringe Filtration
(0.22 µm)

Gravimetric:
Evaporate & Weigh

Chromatographic:
HPLC-UV Analysis

Solubility Data

Click to download full resolution via product page

Caption: Key intermolecular forces influencing solubility.

Conclusion and Forward Outlook
While direct experimental data for the solubility of 2-Amino-3-ethoxybenzoic acid in organic

solvents remains to be published, a robust, predictive understanding can be achieved through

the analysis of its structural features and the empirical data from close analogs. We predict a

favorable solubility profile in polar aprotic solvents (e.g., acetone, ethyl acetate) and moderate
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solubility in polar protic solvents like alcohols. Conversely, its solubility in nonpolar hydrocarbon

solvents is expected to be negligible.

For drug development professionals and scientists engaged in process chemistry, the provided

experimental protocol offers a clear and reliable pathway to generating the precise data

required for formulation and purification efforts. This guide serves as a foundational document,

blending theoretical prediction with practical, field-proven methodology to empower

researchers to proceed with confidence.
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Rationale]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3071921#2-amino-3-ethoxybenzoic-acid-solubility-in-
organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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